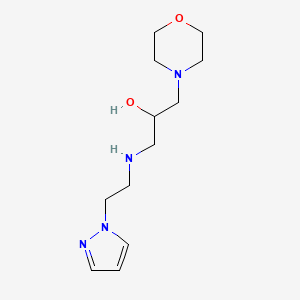
1-((2-(1h-Pyrazol-1-yl)ethyl)amino)-3-morpholinopropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-(1H-Pyrazol-1-yl)ethyl)amino)-3-morpholinopropan-2-ol is a complex organic compound that features a pyrazole ring, an ethylamine linkage, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(1H-Pyrazol-1-yl)ethyl)amino)-3-morpholinopropan-2-ol typically involves multi-step organic reactions. One common method involves the reaction of 1H-pyrazole with ethylamine to form 2-(1H-pyrazol-1-yl)ethylamine. This intermediate is then reacted with 3-chloropropan-1-ol in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
1-((2-(1H-Pyrazol-1-yl)ethyl)amino)-3-morpholinopropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or morpholine derivatives.
Scientific Research Applications
1-((2-(1H-Pyrazol-1-yl)ethyl)amino)-3-morpholinopropan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((2-(1H-Pyrazol-1-yl)ethyl)amino)-3-morpholinopropan-2-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pyrazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-1-yl)ethylamine: Shares the pyrazole and ethylamine moieties.
3-Morpholinopropan-1-ol: Contains the morpholine and propanol groups.
5-Amino-pyrazoles: Known for their diverse biological activities.
Uniqueness
1-((2-(1H-Pyrazol-1-yl)ethyl)amino)-3-morpholinopropan-2-ol is unique due to its combination of a pyrazole ring, ethylamine linkage, and morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H22N4O2 |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
1-morpholin-4-yl-3-(2-pyrazol-1-ylethylamino)propan-2-ol |
InChI |
InChI=1S/C12H22N4O2/c17-12(11-15-6-8-18-9-7-15)10-13-3-5-16-4-1-2-14-16/h1-2,4,12-13,17H,3,5-11H2 |
InChI Key |
RIPKEVGQDFQBEG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(CNCCN2C=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Azaspiro[4.5]decan-8-amine dihydrochloride](/img/structure/B14913243.png)

![6-Bromo-1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B14913253.png)




![(1R,3S)-Methyl 1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14913283.png)


